N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining indole, furan, and pyrazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The furan and pyrazole moieties are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the furan and pyrazole moieties.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Contains a nicotinamide group instead of the furan and pyrazole moieties.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of indole, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C18H15FN4O2 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN4O2/c19-12-3-4-14-13(8-12)11(10-21-14)5-6-20-18(24)16-9-15(22-23-16)17-2-1-7-25-17/h1-4,7-10,21H,5-6H2,(H,20,24)(H,22,23) |
InChI Key |
HUMVKHUGGAHEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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